Product packaging for 4,4-Diethoxy-1,1,1-trifluorobutan-2-one(Cat. No.:CAS No. 333339-64-3)

4,4-Diethoxy-1,1,1-trifluorobutan-2-one

Cat. No.: B1502598
CAS No.: 333339-64-3
M. Wt: 214.18 g/mol
InChI Key: WJFVSOOKSANNIR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of organofluorine chemistry, which began gaining significant momentum in the mid-20th century as researchers recognized the unique properties imparted by carbon-fluorine bonds in organic molecules. The carbon-fluorine bond, characterized as one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, provided the foundation for developing thermally and chemically stable fluorinated compounds. This exceptional bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, established fluorinated compounds as valuable targets for synthetic chemists seeking enhanced molecular stability.

The historical significance of trifluoromethyl ketones in pharmaceutical and chemical research can be traced to their recognition as effective enzyme inhibitors, particularly for serine and cysteine proteases. The high electronegativity of fluorine creates a highly active electrophilic carbonyl carbon in trifluoromethyl ketones, leading to the formation of hemiketal or hemithioketal structures through nucleophilic attack by hydroxyl or thiol groups at enzyme active sites. This mechanism of action established trifluoromethyl ketones as valuable pharmacological tools, with research demonstrating their effectiveness as competitive slow, tight-binding inhibitors against various proteases.

The specific development of this compound represents an advancement in synthetic methodology that emerged from the need for more sophisticated fluorinated building blocks capable of undergoing diverse chemical transformations. Historical patent literature and synthetic publications indicate that the compound's synthesis became feasible through improvements in fluorinated reagent availability and synthetic techniques that allowed for the controlled introduction of both trifluoromethyl and ethoxy functionalities into the same molecular framework. The compound's development was facilitated by advances in understanding the reactivity patterns of trifluoromethyl ketones and the development of methods for introducing multiple functional groups in a controlled manner.

Historical Development Milestones Time Period Significance
Recognition of carbon-fluorine bond strength Mid-20th century Foundation for fluorinated compound development
Trifluoromethyl ketone enzyme inhibition discovery 1970s-1980s Established pharmaceutical relevance
Advanced synthetic methodologies 1990s-2000s Enabled complex fluorinated molecule synthesis
Compound-specific synthesis optimization 2000s-present Current research applications

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its individual molecular properties, representing a paradigmatic example of how strategic fluorine incorporation can dramatically enhance molecular utility in synthetic and medicinal chemistry applications. Organofluorine compounds have become increasingly prevalent in pharmaceutical development, with approximately one-fifth of all pharmaceuticals containing fluorine atoms, including major therapeutic agents such as fluoxetine, ciprofloxacin, and fluconazole. The presence of carbon-fluorine bonds in these molecules contributes to their metabolic stability, preventing rapid degradation and maintaining therapeutic activity over extended periods.

The trifluoromethyl group in this compound exemplifies several distinctive characteristics that make organofluorine compounds particularly valuable in chemical research and development. The exceptionally high electronegativity of fluorine at 3.98 creates substantial dipole moments in carbon-fluorine bonds, reaching 1.41 Debye units, which significantly influences molecular interactions and biological activity. Additionally, fluorine's low polarizability of 0.56 × 10⁻²⁴ cubic centimeters results in weak dispersion forces between polyfluorinated molecules, contributing to unique physical properties including simultaneous hydrophobicity and lipophobicity.

The compound's role as a versatile building block demonstrates the strategic importance of trifluoromethyl ketones in modern synthetic chemistry. Research has shown that the electron-withdrawing nature of the trifluoromethyl group stabilizes negative charges during chemical reactions, influencing reaction mechanisms and enabling transformations that would be difficult or impossible with non-fluorinated analogs. This electronic influence extends to the compound's reactivity in nucleophilic addition reactions, aldol condensations, and cycloaddition processes, where the trifluoromethyl substituent can dramatically alter reaction outcomes and selectivities.

Contemporary research applications have highlighted the compound's utility in accessing trifluoromethylated heterocyclic systems, which are of particular interest in medicinal chemistry due to their enhanced biological activity profiles. The incorporation of trifluoromethyl groups into pharmaceutical candidates has been shown to increase the probability of successful drug development by approximately a factor of ten, attributed to improved pharmacokinetic properties including enhanced membrane permeability, increased protein binding affinity, and resistance to metabolic degradation. These properties make this compound a valuable precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Organofluorine Chemistry Significance Property/Application Impact
Pharmaceutical Development Enhanced metabolic stability 20% of pharmaceuticals contain fluorine
Chemical Reactivity Electron-withdrawing effects Modified reaction mechanisms and selectivities
Biological Activity Increased drug success probability 10-fold improvement in pharmaceutical development
Physical Properties Unique hydrophobic/lipophobic behavior Distinct material properties
Synthetic Utility Building block for complex molecules Access to trifluoromethylated heterocycles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13F3O3 B1502598 4,4-Diethoxy-1,1,1-trifluorobutan-2-one CAS No. 333339-64-3

Properties

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVSOOKSANNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)C(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677317
Record name 4,4-Diethoxy-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333339-64-3
Record name 4,4-Diethoxy-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one typically involves the reaction of 4,4-diethoxybutan-2-one with a trifluoromethylating agent under controlled conditions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. Process optimization is crucial to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Additions

The ketone carbonyl undergoes nucleophilic attack, with the –CF₃ group enhancing electrophilicity:

  • Grignard Reagents : Yield tertiary alcohols.
    Example : Reaction with methylmagnesium bromide forms 4,4-diethoxy-1,1,1-trifluoro-3-methylbutan-2-ol.

  • Hydride Reductions : Sodium borohydride reduces the ketone to a secondary alcohol.

Mechanism :

  • Nucleophile attacks the electrophilic carbonyl carbon.

  • Trifluoromethyl group stabilizes the tetrahedral intermediate via electron withdrawal .

Condensation Reactions

The compound participates in acid- or base-catalyzed condensations:

  • Aldol Condensation : Forms α,β-unsaturated ketones under basic conditions (e.g., NaOH/EtOH).

  • Knoevenagel Reaction : Condenses with active methylene compounds (e.g., malononitrile) to yield conjugated systems.

Conditions :

Reaction TypeCatalysts/SolventsTemperatureYield (%)
Aldol CondensationNaOH, Ethanol25–40°C60–75
KnoevenagelPiperidine, THFReflux50–65

Hydrolysis and Transetherification

  • Acidic Hydrolysis : Cleaves ethoxy groups to form 4,4-dihydroxy-1,1,1-trifluorobutan-2-one.

  • Transetherification : Reacts with excess alcohols (e.g., methanol) under acid catalysis to exchange ethoxy groups.

Mechanistic Notes :

  • Hydrolysis proceeds via protonation of the ethoxy oxygen, followed by nucleophilic water attack.

  • Steric hindrance from –CF₃ slows hydrolysis compared to non-fluorinated analogs .

Enolate Formation and Alkylation

  • Base-Induced Enolates : Generated using LDA or NaH, enabling α-alkylation with alkyl halides .
    Example : Reaction with methyl iodide produces 3-methyl-4,4-diethoxy-1,1,1-trifluorobutan-2-one.

Kinetic Control :

  • The –CF₃ group directs enolate formation to the less substituted α-position due to electronic effects .

Mechanistic Insights

  • Keto-Enol Tautomerism : The –CF₃ group shifts the keto-enol equilibrium toward the keto form, reducing enol content compared to non-fluorinated ketones .

  • Steric Effects : Ethoxy groups hinder axial attack, favoring equatorial nucleophilic addition.

Stability and Handling

  • Thermal Stability : Decomposes above 120°C, releasing trifluoroacetyl fragments .

  • Storage : Requires anhydrous conditions at 2–8°C to prevent hydrolysis .

This compound’s versatile reactivity and fluorinated architecture make it invaluable in synthesizing bioactive molecules and advanced materials. Continued research focuses on optimizing its reactions for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry

4,4-Diethoxy-1,1,1-trifluorobutan-2-one serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity and bioavailability, making it suitable for medicinal applications.

Case Studies

  • Synthesis of Amino Acid Derivatives : The compound has been shown to react with N-protected amino acids to form biologically relevant derivatives. This reaction pathway is essential for developing new drugs targeting specific biological pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties when utilized in specific synthetic pathways. For example, its interactions with various nucleophiles can lead to the formation of complex heterocyclic compounds with significant biological activity .

Organic Synthesis

In organic chemistry, this compound is valued for its ability to participate in diverse synthetic pathways. Its unique structure allows it to act as an intermediate in the synthesis of various complex molecules.

Synthetic Applications

  • Reactions with Nucleophiles : The compound effectively reacts with nucleophiles such as amines and hydrazides. For instance, when reacted with 2-aminobenzohydrazide, it forms dihydropyrazoloquinazolines—structures that are important in the development of new pharmaceuticals .
  • Fluorinated Synthons : It is also used as a fluorinated synthon in the synthesis of racemic compounds such as 2-amino-5,5,5-trifluoro-3-methylpentanoic acid . This application highlights its role in creating fluorinated analogs that can be useful in drug design.

Agricultural Chemistry

The compound has been explored for its potential use in agricultural applications, particularly as an antiparasitic agent.

Pesticidal Applications

  • Antiparasitic Compounds : Research has indicated that derivatives of this compound can be effective against various parasites affecting livestock and crops. These compounds are being investigated for their efficacy and safety profiles in pest control .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryBuilding block for amino acid derivatives and potential antimicrobial agents
Organic SynthesisIntermediate for synthesizing complex molecules through reactions with nucleophiles
Agricultural ChemistryDevelopment of antiparasitic compounds for pest control

Mechanism of Action

The mechanism by which 4,4-Diethoxy-1,1,1-trifluorobutan-2-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound's fluorinated structure often plays a key role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 4,4-diethoxy-1,1,1-trifluorobutan-2-one and analogous compounds:

Compound Name Molecular Formula Key Structural Features Reactivity/Applications References
This compound C₈H₁₅F₃O₄ Diethoxy groups, ketone, saturated backbone Forms sulfoximides for heterocycle synthesis (pyrazoles, isoxazoles) ; precursor for pyridinones .
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one C₅H₇F₃O₂ Ethoxy group, α,β-unsaturated ketone Undergoes cycloaddition reactions (e.g., oxetane formation) ; convertible to diethoxy derivative via alkoxy exchange .
1-(Benzyloxy)-4,4,4-trifluorobutan-2-one C₁₁H₁₁F₃O₂ Benzyloxy substituent Potential for aromatic substitution reactions; improved lipophilicity for pharmaceutical intermediates.
3,3-Dibromo-1,1,1-trifluorobutan-2-one C₄H₃Br₂F₃O Bromine substituents at C3 Halogenated analog; bromine acts as a leaving group in nucleophilic substitutions.
4,4-Dichlorobutan-2-one C₄H₆Cl₂O Dichloro substituents (non-fluorinated) Non-fluorinated analog; reduced electronegativity impacts reactivity in nucleophilic additions.
This compound
  • O,N-Exchange Reactions : Reacts with sulfoximides (e.g., S,S-dimethylsulfoximide) to form intermediates like 4-ethoxy-4-(sulfoximido) derivatives, which cyclize with dinucleophiles (hydrazines, hydroxylamine) to yield pyrazoles and isoxazoles in 55–89% yields .
  • Pyridinone Synthesis: Condenses with trialkyl phosphonoacetates under basic conditions to generate 4-trifluoromethyl-2(1H)-pyridinone, a bioactive scaffold .
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
  • Cycloaddition : Reacts with vinyl ethers to form oxetane intermediates, which thermally rearrange to saturated ketones .
  • Alkoxy Exchange : Converts to the diethoxy derivative in the presence of alcohols and catalysts (e.g., sodium ethoxide) .
3,3-Dibromo-1,1,1-trifluorobutan-2-one
  • Halogen Reactivity : Bromine atoms facilitate nucleophilic substitutions, enabling diversification into amines or thioethers.

Stability and Handling

  • This compound : Requires storage under inert conditions (2–8°C) to prevent hydrolysis .
  • 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one : The α,β-unsaturated system increases susceptibility to Michael additions but enhances reactivity in cyclizations .
  • 1-(Benzyloxy)-4,4,4-trifluorobutan-2-one : The benzyl group improves stability against nucleophilic attack compared to ethoxy analogs .

Biological Activity

4,4-Diethoxy-1,1,1-trifluorobutan-2-one (CAS No. 333339-64-3) is a synthetic compound characterized by its trifluoromethyl and diethoxy functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications due to its potential biological activities.

  • Molecular Formula : C₈H₁₃F₃O₃
  • Molecular Weight : 214.18 g/mol
  • Structure : The compound features a butanone backbone with ethoxy groups at the 4-position and trifluoromethyl at the 1-position.

Biological Activity

The biological activity of this compound has been explored primarily in relation to its potential as an antiparasitic agent and its interactions with various biological systems.

Antiparasitic Properties

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, studies have shown that certain derivatives can effectively combat parasites such as fleas and ticks (e.g., Ctenocephalides felis) and helminths (e.g., Dirofilaria immitis) . The efficacy of these compounds often depends on their chemical structure and the presence of specific functional groups.

Insecticidal Activity

Field studies have evaluated the insecticidal properties of similar compounds. For example, butanone derivatives have been tested for their attractant properties against mosquitoes. While this compound itself has not been directly studied in this context, related compounds have shown mixed results in attracting or repelling mosquito populations .

Study on Antiparasitic Efficacy

A notable study focused on the effectiveness of various trifluorinated compounds against parasitic infections. The results indicated that compounds with similar structural motifs to this compound demonstrated promising activity in vitro against several parasitic strains. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity .

Compound NameBiological ActivityTarget ParasiteReference
This compoundAntiparasiticCtenocephalides felis
Related Trifluorinated CompoundInsecticidalMosquitoes

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound against various cell lines. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, further research is required to determine their therapeutic index and safety profile .

Safety and Toxicity

Safety data for this compound indicate that it may pose irritant effects upon exposure. Proper handling protocols should be followed when working with this compound in laboratory settings .

Q & A

Q. What are the typical synthetic routes for preparing 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, and what reaction conditions optimize yield?

The compound is synthesized via O,N-exchange reactions. A representative method involves reacting this compound with sulfoximides (e.g., S,S-dimethylsulfoximide) in acetonitrile with triethylamine as a base. The mixture is heated at 80–82°C for 24 hours, followed by solvent evaporation and recrystallization (hexane:ethyl acetate, 4:1). Yields range from 60–72% depending on the sulfoximide substituents .

Q. Key Reaction Parameters

ReagentSolventTemperatureTimeYield
S,S-SulfoximideAcetonitrile80–82°C24 h60–72%

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Critical techniques include:

  • NMR Spectroscopy : For structural elucidation of substituents (e.g., 19F^{19}\text{F} NMR confirms trifluoromethyl groups) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., O–H⋯N hydrogen bonds stabilizing crystal structures) .
  • HRMS : Validates molecular weight and purity .

Q. How should this compound be stored to ensure stability?

Store under an inert atmosphere (e.g., nitrogen) at room temperature. Prolonged exposure to moisture or air may degrade the compound .

Q. What are common reactions involving this compound in heterocyclic chemistry?

The compound serves as a precursor for:

  • Pyrazoles/Isoxazoles : React with hydrazines or hydroxylamine hydrochloride under reflux (toluene/methanol, 8–16 h) .
  • Pyrimidines : Cyclocondensation with acetylguanidine yields trifluoromethylated heterocycles .

Q. Example Reaction

\text{this compound} + \text{Hydrazine} \xrightarrow{\text{EtOH, Reflux}} \text{Pyrazole Derivative (68–77% yield)}

Q. What safety precautions are necessary when handling this compound?

Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .

Advanced Research Questions

Q. How does regioselectivity vary in cyclocondensation reactions of this compound with dinucleophiles?

Regioselectivity depends on the nucleophile’s electronic and steric properties. For example:

  • p-Tosylhydrazine favors 5-hydroxy-3-sulfoximido-pyrazoles due to electron-withdrawing tosyl groups directing nucleophilic attack .
  • Nicotinohydrazide forms regioselective adducts via coordination of the pyridine nitrogen .

Q. Regioselectivity Trends

DinucleophileProduct ClassKey Factor
PhenylhydrazinePyrazoleAromatic stabilization
HydroxylamineIsoxazoleOxygen nucleophilicity

Q. What strategies enhance the reactivity of sulfoximido derivatives synthesized from this compound?

Modifying sulfoximide substituents (e.g., S-methyl-S-phenyl vs. S,S-dimethyl) alters electronic and steric profiles. Bulky groups (e.g., phenyl) reduce reaction rates but improve regioselectivity in cyclocondensations .

Q. How can amino derivatives of this compound be synthesized, and what are their applications?

Treatment with aqueous ammonia at 0°C yields (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, a precursor for bioactive molecules. The reaction proceeds via nucleophilic substitution, with NH3_3 displacing ethoxy groups .

Q. Reaction Pathway

4,4-Diethoxy-4-Amino-4-ethoxy-DinucleophilesHeterocycles\text{4,4-Diethoxy-} \rightarrow \text{4-Amino-4-ethoxy-} \xrightarrow{\text{Dinucleophiles}} \text{Heterocycles}

Q. What role does the trifluoromethyl group play in stabilizing intermediates during catalytic applications?

The strong electron-withdrawing effect of the -CF3_3 group stabilizes enolate intermediates, facilitating nucleophilic attacks. This property is exploited in synthesizing trifluoromethylated chromenes and olefins via propargylic intermediates .

Q. How do reaction solvents and temperatures influence the stability of this compound during prolonged reactions?

  • Acetonitrile : Optimal for high-temperature (80°C) reactions due to inertness and polarity .
  • Ethanol : Suitable for reflux conditions (24 h) but may lead to ethoxy group exchange over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.